N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a triazole ring, a pyridazine ring, an azetidine ring, and a pyrazole ring. These are all heterocyclic structures, which means they contain atoms of at least two different elements. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Scientific Research Applications
Herbicidal Activity
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a category to which the requested compound is structurally similar, has shown that these chemicals possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This implies that compounds within this structural family could be potent agents in agricultural weed management strategies (Moran, 2003).
Antitrypanosomal Activity
Heterocyclic compounds, including the related structures, have been evaluated for their in vivo antitrypanosomal activity, revealing interesting structure-activity relationships. Such studies suggest that specific structural modifications can significantly enhance therapeutic efficacy against Trypanosoma cruzi infections, indicating potential for the development of new treatments for trypanosomiasis (Novinsion et al., 1976).
Insecticidal Agents
A series of novel biologically active heterocyclic compounds incorporating the sulfonamide-bearing thiazole moiety have shown potent insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of sulfonamide heterocycles in developing new, effective insecticides (Soliman et al., 2020).
Antibacterial Agents
New heterocyclic compounds containing a sulfonamido moiety have been synthesized and demonstrated significant antibacterial activity. This suggests that compounds like N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide might have applications in the development of novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
Triazole compounds, which “N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide” is a part of, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to have a wide range of potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Triazole compounds are known to show a wide range of biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,3,5-trimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O2S/c1-9-15(10(2)17-16-9)26(24,25)21(4)12-7-22(8-12)14-6-5-13-19-18-11(3)23(13)20-14/h5-6,12H,7-8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFDQFAPJIMTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.